molecular formula C6H8O3 B2428758 (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1516949-48-6

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B2428758
CAS RN: 1516949-48-6
M. Wt: 128.127
InChI Key: KXQPXWJVQITPAZ-NJGYIYPDSA-N
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Description

“(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.13 . It is available in liquid form .


Molecular Structure Analysis

The InChI code for “(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid” is 1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid” is a liquid at room temperature . It has a molecular weight of 128.13 . The compound is typically stored at 4°C .

Scientific Research Applications

Chemical Analysis and Bioanalysis

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives are primarily used in chemical analysis and bioanalysis. For instance, a derivative, LY379268, is used in neuroscience for evaluating antipsychotic drugs for schizophrenia treatment. A novel method for determining LY379268 in rat plasma using derivatization liquid chromatography/mass spectrometry has been developed, signifying its importance in analytical chemistry and biological studies (Benitex et al., 2014).

Synthesis and Material Science

This compound is also significant in the field of synthesis and material science. For example, scalable synthesis methods have been developed for related structures, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. This highlights the compound's role in creating complex molecular structures and its applicability in material science (Wang Gan et al., 2013).

Medicinal Chemistry

In medicinal chemistry, these compounds are investigated for their potential as metabotropic glutamate receptor antagonists or agonists. For instance, derivatives of (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid have shown potential in synthesizing highly potent metabotropic glutamate receptor antagonists or agonists, indicating its utility in developing new pharmaceuticals (Jimeno et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPXWJVQITPAZ-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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